Product packaging for Danegaptide Hydrochloride(Cat. No.:CAS No. 943133-81-1)

Danegaptide Hydrochloride

Cat. No.: B607599
CAS No.: 943133-81-1
M. Wt: 327.76 g/mol
InChI Key: AHXPMNACLWKFRQ-DHXVBOOMSA-N
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Description

Overview of Intercellular Communication via Gap Junctions

Gap junctions are formed by the docking of two half-channels, called connexons or hemichannels, one from each of the opposing cells. annualreviews.orgbohrium.comnih.gov Each connexon is a hexameric assembly of proteins called connexins. annualreviews.orgbohrium.comnih.gov The complete, paired channel creates a continuous aqueous pore connecting the two cells. annualreviews.org This direct pathway facilitates both rapid electrical coupling, crucial for synchronizing excitable cells like neurons and cardiomyocytes, and metabolic coupling, which is vital for a wide range of physiological processes including cell growth and development. nih.govannualreviews.orgbiologists.com

Role of Connexins in Physiological and Pathophysiological Processes

The connexin family of proteins is diverse, with 21 members identified in the human genome, each encoded by a different gene. nih.govbohrium.com The specific type of connexin forming a channel influences its permeability and regulatory properties. nih.govfiveable.me Connexin 43 (Cx43), also known as GJA1, is the most widely expressed and studied connexin, found in numerous tissues including the heart, brain, and skin. biologists.commdpi.com

In physiological settings, connexins are critical for maintaining tissue homeostasis. In the cardiovascular system, Cx43, along with Cx40 and Cx45, ensures the synchronous contraction of the heart by allowing rapid propagation of electrical impulses between cardiomyocytes. nih.govfiveable.me In blood vessels, connexins (primarily Cx37, Cx40, and Cx43) coordinate responses between endothelial and smooth muscle cells, regulating blood flow and pressure. nih.govnih.gov

Conversely, alterations in connexin expression or function are implicated in a wide range of diseases. ilo.orgfiveable.me Dysfunctional gap junctional intercellular communication (GJIC) in the heart can lead to arrhythmias. nih.gov In the vasculature, changes in connexin levels are correlated with the development of atherosclerosis and hypertension. nih.govmdpi.com Furthermore, connexin dysregulation is associated with neuropathologies, skin disorders, and cancer. ilo.orgmdpi.com For instance, Cx43 has been shown to interact with other proteins involved in cell growth and proliferation, and its disruption can contribute to disease progression. frontiersin.org

Historical Context of Gap Junction Modulators in Therapeutic Development

The critical role of gap junctions in health and disease has made them an attractive target for therapeutic intervention. wikipedia.org The development of gap junction modulators—compounds that can enhance or inhibit the function of these channels—has been an area of growing interest in pharmacology. wikipedia.orgspandidos-publications.com

Historically, some existing drugs were found to incidentally modulate gap junction function. For example, the antiarrhythmic drug amiodarone (B1667116) and the anti-migraine agent tonabersat (B1682987) have been shown to inhibit gap junction communication. wikipedia.org However, these compounds often lack specificity, leading to a broader range of effects.

This led to the pursuit of more targeted therapeutic agents designed specifically to modulate connexin channels. nih.govspandidos-publications.com Research efforts focused on developing compounds that could selectively enhance or inhibit GJIC to address specific pathologies. This includes the creation of synthetic peptides and small molecules aimed at preserving or restoring normal cell-to-cell communication in diseased tissues, such as the heart during an ischemic event. wikipedia.orgspandidos-publications.com

Origin and Development Lineage of Danegaptide (B1669792) Hydrochloride as a Second-Generation Gap Junction Modifier

Danegaptide Hydrochloride, also known as GAP-134 or ZP1609, emerged from these research efforts as a potent and selective second-generation gap junction modifier. medchemexpress.comdrugbank.comnih.govadooq.com It is a synthetic, orally bioavailable small molecule dipeptide. drugbank.comnih.govadooq.com

The development of danegaptide follows a clear lineage from earlier compounds. Its precursor, rotigaptide (B1679578) (ZP123), is a synthetic antiarrhythmic peptide analog. drugbank.comnih.gov Rotigaptide itself was developed based on a naturally occurring peptide, Antiarrhythmic Peptide 10 (AAP10), found in bovine serum. evitachem.com While effective in preclinical models at enhancing gap junction conductance, particularly through Cx43, rotigaptide had limitations, including its peptide nature which restricted its bioavailability. drugbank.com

Danegaptide was developed to overcome these limitations. As a small modified dipeptide, it retains the ability to selectively enhance Cx43-mediated intercellular communication but possesses improved stability and oral bioavailability. evitachem.comalsachim.com Developed by Zealand Pharma and Wyeth, danegaptide was designed to re-establish communication between cells in pathological conditions, initially with a focus on treating cardiac arrhythmias by preventing ischemia-induced conduction slowing. medchemexpress.comncats.iomdpi.com Its mechanism involves enhancing gap junction conductance, thereby improving the passage of ions and small molecules between cells. nih.gov This lineage represents a progression toward creating more drug-like, orally active compounds for targeting gap junction pathology.

Detailed Research Findings

Danegaptide has been investigated across various preclinical and clinical models. Its primary mechanism is the enhancement of Cx43 gap junctional coupling.

Area of StudyModelKey FindingsReference
Cardiac ArrhythmiaCanine model of atrial fibrillation (AF)Reduced AF duration and overall AF burden. No significant effect on heart rate or blood pressure. drugbank.comnih.gov
Cardiac Ischemia/ReperfusionPhase 2 Clinical Trial (STEMI patients)Did not significantly improve myocardial salvage index or final infarct size compared to placebo. nih.gov
Ischemic StrokeMouse ischemia/reperfusion modelCrossed the blood-brain barrier, increased astrocytic Cx43 gap junction coupling without affecting hemichannel activity, and significantly reduced infarct volume. mdpi.comnih.govnih.gov
Diabetic RetinopathyIn vitro modelPreserved Cx43 gap junction communication, decreased vascular cell death, and reduced cell monolayer permeability. mdpi.comnih.gov
Diabetic Retinopathy (NPDR)Phase 1b Clinical TrialWas well-tolerated with no dose-limiting toxicities. Showed early signs of clinical activity, including reduced retinal vascular leakage. ophthalmologytimes.comdiscover-pharma.commedpath.comgolgineurosciences.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18ClN3O4 B607599 Danegaptide Hydrochloride CAS No. 943133-81-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4.ClH/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21);1H/t10-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXPMNACLWKFRQ-DHXVBOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659497
Record name Glycyl-(4R)-4-benzamido-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943133-81-1
Record name L-Proline, glycyl-4-(benzoylamino)-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943133-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycyl-(4R)-4-benzamido-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Mechanisms of Action of Danegaptide Hydrochloride

Direct Modulation of Gap Junction Conductance and Coupling

Danegaptide (B1669792) has been shown to enhance the conductance of gap junctions, the channels that allow for direct communication between adjacent cells. researchgate.netwikipedia.org By improving the ease with which ions and small molecules pass between cells, it helps to maintain or restore cellular signaling, particularly in situations where this communication has been compromised. drugbank.comnih.gov

Specificity for Connexin Isoforms (e.g., Connexin43)

The therapeutic potential of danegaptide is closely linked to its specific interaction with Connexin43 (Cx43), a connexin isoform that is widely expressed, particularly in the cardiovascular system. researchgate.netnih.gov Research indicates that danegaptide can prevent the closure, or "uncoupling," of Cx43 gap junctions, a common occurrence during stressful events like ischemia. researchgate.net It is believed to achieve this by binding to the intracellular loop of the Cx43 protein, which helps to keep the gap junction channels in an open and functional state. mdpi.com This specificity for Cx43 allows for targeted action in tissues where this particular connexin is prevalent. researchgate.net

Enhancement of Intercellular Molecular Exchange (Ions, Metabolites, Secondary Messengers)

By promoting the open state of gap junction channels, danegaptide facilitates the intercellular exchange of a variety of small molecules. nih.govdrugbank.com This includes the passage of ions, crucial for the propagation of electrical signals in tissues like the heart, as well as the transfer of essential metabolites and secondary messengers. drugbank.com This improved communication helps to coordinate cellular activities and maintain tissue stability, especially under stressful conditions. nih.gov

Stabilization of Connexin Channels and Prevention of Uncoupling

A key aspect of danegaptide's mechanism is its ability to stabilize connexin channels, thereby preventing their closure in response to harmful stimuli. nih.gov For instance, during a heart attack (myocardial ischemia), changes in intracellular calcium and pH typically cause gap junctions to close in an attempt to isolate damaged cells. While protective, this uncoupling can also disrupt the coordinated function of the heart tissue. Danegaptide counteracts this by stabilizing the conformation of the connexin proteins, thus preserving vital intercellular communication. nih.gov

Effects on Hemichannel Activity

Beyond its influence on gap junctions, danegaptide also modulates the activity of hemichannels. mdpi.com Hemichannels are the constituent halves of a gap junction that are not yet connected to a hemichannel on a neighboring cell. mdpi.com The opening of these channels to the extracellular space is often associated with disease states. nih.gov

Inhibition of Connexin-Mediated Hemichannel Dye Uptake

Studies have demonstrated that danegaptide can inhibit the opening of Cx43 hemichannels. mdpi.commdpi.com The uncontrolled opening of these channels can be damaging, leading to an unregulated flow of ions and small molecules between the cell's interior and the extracellular environment, which can cause cell swelling and death. oup.com By blocking the uptake of dye through these hemichannels, research has shown that danegaptide can prevent these negative effects. mdpi.comnih.gov

Modulation of Hemichannel-Mediated ATP Release

The opening of hemichannels is also associated with the release of adenosine (B11128) triphosphate (ATP) from cells. oup.com This released ATP can act as a signal to neighboring cells, contributing to inflammatory responses. oup.com Research has shown that danegaptide can modulate this ATP release by inhibiting the opening of hemichannels, which can in turn help to reduce inflammation and tissue damage. mdpi.comnih.gov For example, in studies involving human kidney cells, danegaptide was found to negate the release of ATP. nih.govresearchgate.net

Below is a table summarizing the effects of Danegaptide on hemichannel-mediated ATP release in human kidney (HK2) cells treated with Transforming Growth Factor beta 1 (TGFβ1), a protein that can induce cellular changes associated with disease.

TreatmentATP Release (µM)
Control0.33 ± 0.11
TGFβ1 (10 ng/mL)3.60 ± 0.29
TGFβ1 + Danegaptide (50 nM)1.90 ± 0.26
TGFβ1 + Danegaptide (100 nM)0.79 ± 0.19
Data from a study on human kidney cells showing that Danegaptide negates the TGFβ1-induced increase in ATP release. nih.gov

Intracellular Signaling Pathway Interactions

Danegaptide, also known as (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid, exerts its effects by modulating cell-to-cell communication, primarily through its interaction with connexin 43 (Cx43). dntb.gov.ua This modulation has significant downstream consequences on various intracellular signaling cascades. The following sections explore these interactions in detail.

Influence on Cell Cycle Regulatory Proteins (e.g., p16, p21)

Danegaptide has demonstrated a notable ability to influence the expression of key cell cycle regulatory proteins, particularly in the context of cellular stress. In a study involving human proximal tubule epithelial cells (hPTECs) treated with transforming growth factor-beta 1 (TGFβ1), a pro-fibrotic cytokine, Danegaptide was shown to counteract the induced changes in cell cycle inhibitors. researchgate.net

TGFβ1 treatment alone led to a significant increase in the mRNA expression of p16 and p21, proteins known to be involved in cell cycle arrest. However, the co-incubation with 100 nM Danegaptide partially negated these effects. Specifically, Danegaptide treatment reduced the TGFβ1-induced increase in p16 mRNA levels from 358.8 ± 21.1% of control to 193 ± 18.5%. researchgate.net Similarly, the expression of p21 was lowered from 221.8 ± 12.9% to 142.2 ± 6.2% of the control. researchgate.net These findings suggest that Danegaptide can mitigate the pro-fibrotic signaling of TGFβ1 by modulating the expression of critical cell cycle regulators. researchgate.net

Effect of Danegaptide on TGFβ1-Induced Cell Cycle Protein mRNA Expression

Treatmentp16 mRNA Expression (% of Control)p21 mRNA Expression (% of Control)
Control100100
TGFβ1 (10 ng/mL)358.8 ± 21.1221.8 ± 12.9
TGFβ1 (10 ng/mL) + Danegaptide (100 nM)193 ± 18.5142.2 ± 6.2

Data from Lyon et al., 2021. researchgate.net

Modulation of Inflammatory Markers and Cytokine Expression

The anti-inflammatory properties of Danegaptide are evident through its ability to modulate the expression and secretion of a wide array of inflammatory markers and cytokines. Research has shown that in hPTECs stimulated with TGFβ1, Danegaptide can inhibit the subsequent changes in the secretome profile. researchgate.net

A cytokine antibody array analysis revealed that Danegaptide significantly negated the TGFβ1-induced secretion of numerous pro-inflammatory and pro-fibrotic mediators. researchgate.net This includes key chemokines, such as Monocyte Chemoattractant Protein-1 (MCP-1), and interleukins. researchgate.netnih.gov By blocking connexin 43-mediated ATP release, Danegaptide was observed to negate the secretion of many inflammatory mediators, including chemokines and inflammatory interleukins like IL-6 and IL-1β. d-nb.info This action is crucial as these molecules are heavily involved in the recruitment of inflammatory cells and the progression of fibrotic diseases. researchgate.net

Danegaptide's Modulation of Key Inflammatory Mediators

Inflammatory MediatorEffect of TGFβ1Effect of Danegaptide Co-treatment
Monocyte Chemoattractant Protein-1 (MCP-1)Increased SecretionInhibited Secretion
Interleukin-6 (IL-6)Increased SecretionInhibited Secretion
Interleukin-1β (IL-1β)Increased SecretionInhibited Secretion
Various ChemokinesIncreased SecretionInhibited Secretion

Based on findings from Lyon et al., 2021 and Abed et al. researchgate.netd-nb.info

Impact on Mitochondrial Respiration and Bioenergetics

Danegaptide's influence extends to the fundamental cellular processes of mitochondrial respiration and bioenergetics. A study investigating the effects of Danegaptide (referred to as ZP1609) on isolated murine cardiomyocyte mitochondria revealed a direct impact on their function. nih.gov

The research demonstrated that Danegaptide reduced both mitochondrial respiration and ATP production. This effect was observed in both subsarcolemmal mitochondria (SSM), which contain connexin 43, and interfibrillar mitochondria (IFM), which lack connexin 43, indicating that the mechanism is independent of mitochondrial Cx43. nih.gov Furthermore, Danegaptide was found to enhance the potassium uptake of interfibrillar mitochondria. nih.gov These findings suggest a complex role for Danegaptide in modulating cellular energy metabolism, which could contribute to its protective effects under conditions of cellular stress like ischemia/reperfusion. nih.gov

Impact of Danegaptide on Mitochondrial Function

Mitochondrial ParameterEffect of DanegaptideMitochondrial Type Affected
RespirationReducedSubsarcolemmal (Cx43-containing) & Interfibrillar (Cx43-lacking)
ATP ProductionReducedSubsarcolemmal (Cx43-containing) & Interfibrillar (Cx43-lacking)
Potassium UptakeEnhancedInterfibrillar (Cx43-lacking)

Data from Boengler et al., 2017. nih.gov

Restoration and Maintenance of Tight Junction Protein Integrity

A critical aspect of Danegaptide's mechanism of action is its ability to preserve the integrity of cellular junctions, particularly tight junctions, which are essential for maintaining epithelial and endothelial barriers. In the face of challenges like those posed by TGFβ1, which can disrupt these junctions, Danegaptide has shown a restorative effect. researchgate.net

In hPTECs treated with TGFβ1, a decrease in the expression of key tight junction proteins such as zona occludens-1 (ZO-1) and claudin-2 was observed, leading to increased paracellular permeability as measured by a decrease in transepithelial electrical resistance (TER). dntb.gov.uamdpi.com Co-treatment with Danegaptide was found to partially restore the expression of these tight junction proteins and, consequently, decrease the paracellular permeability. dntb.gov.uaresearchgate.net This restoration of tight junction integrity is a key factor in preventing the breakdown of cellular barriers that is often associated with inflammatory and fibrotic conditions. dntb.gov.ua

Effect of Danegaptide on Tight Junction Integrity under TGFβ1 Stress

ParameterEffect of TGFβ1Effect of Danegaptide Co-treatment
Zona Occludens-1 (ZO-1) ExpressionDecreasedPartially Restored
Claudin-2 ExpressionDecreasedPartially Restored
Paracellular Permeability (TER)Increased (TER Decreased)Decreased (TER Partially Restored)

Based on findings from Lyon et al., 2021. dntb.gov.uaresearchgate.netmdpi.com

Preclinical Pharmacological Investigations and Disease Models for Danegaptide Hydrochloride

Cardiovascular System Applications

Danegaptide (B1669792) was initially developed as a potential antiarrhythmic agent. nih.govplos.org Its mechanism of action is centered on the modulation of gap junctions, which are crucial for cell-to-cell communication and electrical impulse propagation in the heart. drugbank.com

Cardioprotective Effects in Myocardial Ischemia/Reperfusion Injury Models

Danegaptide has shown cytoprotective effects during myocardial ischemia/reperfusion (I/R) injury in preclinical models. plos.org Studies in both dog and pig models have indicated that danegaptide can mediate these protective effects, likely through its interaction with the gap junction protein connexin 43. plos.org When administered at the time of reperfusion in pigs, danegaptide was found to reduce the size of a myocardial infarct. plos.orgnih.gov The proposed mechanism involves the modulation of mitochondrial connexin 43 channels, where opening these channels before ischemia or at the time of reperfusion can offer protection against I/R injury. plos.org However, a phase II clinical trial in patients with ST-segment elevation myocardial infarction (STEMI) did not show a significant improvement in myocardial salvage with danegaptide treatment. fiercebiotech.comresearchgate.net

Modulation of Cardiac Conduction Velocity and Electrical Heterogeneity

Danegaptide and its parent compound, rotigaptide (B1679578), have been shown to enhance gap junction conductance and coupling. drugbank.com This action helps to prevent the slowing of atrial conduction velocity induced by metabolic stress. drugbank.com By improving cell-to-cell communication, danegaptide can potentially reduce the electrical heterogeneity in the myocardium that is a substrate for arrhythmias. ncats.io In a human in vitro platform using iPSC-derived cardiomyocytes, the gap junction modulator ZP1609 (danegaptide) significantly improved the drastic drop in conduction velocity caused by ischemic stress and facilitated greater recovery. nih.gov However, danegaptide has been reported to have no effect on heart rate, arterial blood pressure, or other electrocardiogram (ECG) parameters in some preclinical models. immunomart.com

Ocular Disease Research: Diabetic Retinopathy Pathologies

More recently, the therapeutic potential of danegaptide has been explored in the context of diabetic retinopathy, a leading cause of vision loss in people with diabetes. soundbioventures.comnlsdays.com Research has focused on its ability to protect the retinal vasculature from the damaging effects of high glucose. bioworld.com

Mitigation of Retinal Vascular Leakage in Diabetic Models

Preclinical studies have shown that danegaptide can protect against retinal capillary loss and vascular leakage in models of non-proliferative diabetic retinopathy (NPDR). soundbioventures.commodernretina.commedpath.comophthalmologytimes.comophthalmologytimes.com In diabetic rat models, danegaptide administration was investigated for its ability to prevent the development of acellular capillaries and pericyte loss, which are hallmarks of diabetic retinopathy. google.com The breakdown of the blood-retinal barrier, leading to vascular leakage, is a key pathological event in this disease. bioworld.com Danegaptide's mechanism of action involves stabilizing the vasculature and protecting against the breakdown of cell-cell connections caused by high glucose levels. soundbioventures.comophthalmology-now.co.uk

Prevention of Retinal Vascular Endothelial Cell Apoptosis and Uncoupling

In vitro studies using rat retinal endothelial cells have demonstrated that danegaptide can prevent high glucose-induced apoptosis. nih.gov High glucose conditions can lead to the uncoupling of gap junctions, disrupting cell-to-cell communication and promoting cell death. bioworld.comgoogle.com Danegaptide was shown to preserve gap junction intercellular communication, which in turn decreased cell death and reduced cell monolayer permeability. nih.gov By preventing this uncoupling, danegaptide helps to maintain the integrity of the retinal vasculature. nih.govmdpi.com These findings suggest that maintaining proper cell-cell coupling via gap junction modulation could be a viable strategy to inhibit the apoptosis and excess vascular permeability associated with diabetic retinopathy. nih.gov

Compound Names

Compound Name
Danegaptide Hydrochloride
Rotigaptide
ZP1609
GAP-134

Preclinical Study Data on Danegaptide

Area of Investigation Model System Key Findings Reference(s)
Antiarrhythmia Canine model of acute sterile pericarditisSignificantly reduced duration and burden of atrial fibrillation. drugbank.com
Antiarrhythmia Mouse CaCl2 modelSignificantly prolonged time to conduction block. medchemexpress.com
Cardioprotection Pig myocardial I/R modelReduced myocardial infarct size when given at reperfusion. plos.orgnih.gov
Cardiac Conduction Human iPSC-cardiomyocyte in vitro platformImproved conduction velocity and recovery after ischemic stress. nih.gov
Diabetic Retinopathy Diabetic rat modelInvestigated for prevention of acellular capillaries and pericyte loss. google.com
Diabetic Retinopathy Rat retinal endothelial cells (in vitro)Prevented high glucose-induced apoptosis and reduced cell monolayer permeability. nih.gov

Renal System Research: Ischemia/Reperfusion and Fibrotic Injury Models

Danegaptide has been investigated for its potential protective effects in the kidneys, particularly in models of fibrotic injury and ischemia/reperfusion. Research has focused on its ability to modulate cellular communication and preserve tissue integrity in the face of pathological stimuli.

Transforming growth factor-beta 1 (TGFβ1) is a pro-fibrotic cytokine implicated in the pathology of chronic kidney disease (CKD), where it promotes tubulointerstitial fibrosis. researchgate.netmdpi.com Preclinical studies have evaluated danegaptide's ability to counteract TGFβ1-induced damage in human renal cells. In primary human proximal tubule epithelial cells (hPTECs), TGFβ1 treatment has been shown to increase the activity of connexin 43 (Cx43) hemichannels, leading to an elevated release of adenosine (B11128) triphosphate (ATP). researchgate.netmdpi.comnih.gov This aberrant ATP release is a key event in the progression of tubular injury. researchgate.net

Danegaptide intervention in these models demonstrated significant protective effects. researchgate.net It was found to block the TGFβ1-induced, hemichannel-mediated ATP release. researchgate.netmdpi.comnih.gov This action was associated with the prevention of downstream pathological changes. researchgate.net Specifically, danegaptide reduced the TGFβ1-evoked upregulation of extracellular matrix proteins, which are hallmarks of fibrosis. researchgate.net Furthermore, treatment with danegaptide was shown to partially reverse TGFβ1-induced changes in the expression of matrix metalloproteinase 3 (MMP3) and integrin-linked kinase 1 (ILK1). researchgate.net In TGFβ1-treated cells, danegaptide also partly negated the increased mRNA expression of cell cycle markers p16, p21, and cyclin D1, and reversed the decrease in the reno-protective marker Klotho. researchgate.net

Table 1: Effect of Danegaptide on TGFβ1-Induced Changes in Extracellular Matrix and Related Proteins in hPTECs

Protein MarkerEffect of TGFβ1 TreatmentEffect of Danegaptide Co-treatmentReference
Collagen IUpregulationReduced Expression researchgate.netmdpi.com
Collagen IVUpregulationReduced Expression researchgate.netmdpi.com
FibronectinUpregulationReduced Expression researchgate.netmdpi.com
LamininUpregulationReduced Expression researchgate.net
MMP3Altered ExpressionPartial Reversal researchgate.net
ILK1Altered ExpressionPartial Reversal researchgate.net

The integrity of the renal epithelial barrier is crucial for kidney function and is often compromised in disease states, leading to what is known as "leaky epithelia". nih.gov In the kidney, reduced E-cadherin-mediated cell adhesion can trigger the disassembly of both adherens and tight junction complexes. nih.gov Studies using TGFβ1 to model this injury in hPTECs have shown that the cytokine induces a switch from E-cadherin to N-cadherin and increases vimentin (B1176767) expression, changes associated with a loss of epithelial characteristics. nih.gov It also reduces the expression of key tight junction proteins like claudin-2 and zona occludens 1 (ZO-1). nih.gov

Danegaptide treatment was found to counteract these detrimental changes, thereby helping to restore the epithelial barrier. nih.gov The compound partially reversed the TGFβ1-induced decrease in E-cadherin, claudin-2, and ZO-1, and also blunted the increase in N-cadherin and vimentin. nih.gov By preserving the expression of these critical junctional proteins, danegaptide helps to maintain the structural integrity of the renal tubules. nih.gov This structural restoration was functionally confirmed by a decrease in paracellular permeability in danegaptide-treated cells. mdpi.comnih.gov

However, in an in vivo porcine model of renal ischemia/reperfusion injury, where a clamp was applied to the renal artery for two hours, danegaptide did not demonstrate an improvement in renal function, as measured by glomerular filtration rate (GFR), compared to placebo over a two-week follow-up period. plos.orgnih.gov

Table 2: Effect of Danegaptide on TGFβ1-Induced Changes in Adherens and Tight Junction Proteins in hPTECs

Protein MarkerJunction TypeEffect of TGFβ1 TreatmentEffect of Danegaptide Co-treatmentReference
E-cadherin (ECAD)AdherensReduced ExpressionPartial Reversal (Increased) mdpi.comnih.gov
N-cadherin (NCAD)AdherensIncreased ExpressionPartial Reversal (Decreased) mdpi.comnih.gov
β-cateninAdherensAltered ExpressionPartial Reversal nih.gov
VimentinIntermediate FilamentIncreased ExpressionPartial Reversal (Decreased) nih.gov
Claudin-2TightReduced ExpressionPartial Reversal (Increased) nih.gov
Zona Occludens 1 (ZO-1)TightReduced ExpressionPartial Reversal (Increased) nih.gov

Protective Effects Against TGFβ1-Induced Renal Cellular Damage

Central Nervous System Research: Ischemic Stroke and Neuroprotection

Ischemic stroke is a condition caused by the occlusion of a cerebral artery, leading to cell death in the brain. dntb.gov.uanih.gov Research has explored the neuroprotective potential of danegaptide in this context, focusing on its interaction with astrocytic connexins.

Astrocytes, a type of glial cell in the brain, are extensively interconnected by gap junctions, primarily composed of Connexin 43 (Cx43). dntb.gov.uanih.gov These networks are believed to play a role in neuronal survival under ischemic conditions. dntb.gov.uaresearchgate.net Danegaptide, which is known to enhance Cx43 gap junction conductance, was studied for its effects on astrocytes. nih.govnih.gov In vitro studies demonstrated that danegaptide increased astrocytic Cx43 coupling. dntb.gov.uanih.govresearchgate.net This enhancement of gap junctional communication is proposed to be a mechanism for its neuroprotective effects, potentially by helping to buffer or dissipate toxic elements from the microenvironment affected by stroke. researchgate.net The studies noted that danegaptide did not have a significant effect on Cx43 hemichannel activity in these in vitro models. nih.govnih.gov

A critical factor for any centrally-acting therapeutic is its ability to cross the blood-brain barrier (BBB). The brain distribution of danegaptide was assessed in rodent models of stroke. researchgate.netnih.gov Using matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI IMS), researchers detected the presence of danegaptide within brain tissue sections one hour after reperfusion. dntb.gov.uanih.govresearchgate.netnih.gov The compound was observed in the brain parenchyma, confirming its ability to permeate the BBB and reach its target tissue in the central nervous system. nih.govresearchgate.net

The efficacy of danegaptide in providing neuroprotection was tested in a mouse model of transient middle cerebral artery occlusion (tMCAO), which mimics ischemia/reperfusion injury in stroke. researchgate.netnih.gov The administration of danegaptide resulted in a significant decrease in infarct volume compared to saline-treated controls. dntb.gov.uanih.govresearchgate.netnih.gov This reduction in the area of brain damage provides strong preclinical evidence for the therapeutic potential of danegaptide in the context of ischemic stroke. researchgate.netresearchgate.net The neuroprotective effect was observed when the drug was administered after the ischemic event, highlighting its potential as a therapeutic intervention. nih.gov

Table 3: Effect of Danegaptide on Infarct Volume in a Mouse Ischemia/Reperfusion Model

Treatment GroupInfarct Volume (Relative to Control)Statistical SignificanceReference
Saline (Control)BaselineN/A researchgate.net
DanegaptideSignificantly Reducedp-value available in source researchgate.netnih.govresearchgate.net

Assessment of Blood-Brain Barrier Permeability and Brain Distribution

Other Emerging Preclinical Applications

Beyond its well-documented effects in cardiac and neurological models, the therapeutic potential of danegaptide is being explored in other areas, primarily leveraging its ability to modulate connexin-43 (Cx43) mediated communication. nih.govmdpi.com

Chronic Kidney Disease (CKD):

In preclinical models of chronic kidney disease, danegaptide has shown promise in mitigating cellular damage. mdpi.com Studies using human proximal tubule epithelial cells have demonstrated that danegaptide can counteract the detrimental effects of transforming growth factor-beta 1 (TGF-β1), a key mediator of fibrosis in CKD. nih.govmdpi.com

Key findings from in vitro studies include:

Reduced Hemichannel Activity: Danegaptide was found to block hemichannel-mediated ATP release and carboxyfluorescein dye uptake in human proximal tubule epithelial cells treated with TGF-β1. nih.govmdpi.com

Preservation of Cell Adhesion: The compound helped restore the expression of essential adherens and tight junction proteins, such as E-cadherin, β-catenin, ZO-1, and claudin 2, while decreasing mesenchymal markers like N-cadherin and vimentin. mdpi.com This action helps in maintaining the integrity of the epithelial barrier. mdpi.com

Anti-inflammatory and Anti-fibrotic Effects: Danegaptide was observed to inhibit the TGF-β1-induced secretion of various pro-inflammatory and pro-fibrotic molecules, including cytokines, chemokines, and growth factors. mdpi.com It also reversed the increased secretion of the soluble Receptor for Advanced Glycation Endproducts (sRAGE), a marker of inflammation and oxidative stress. mdpi.com

Modulation of Cell Cycle Inhibitors: The compound ameliorated the increased expression of cell cycle inhibitors p16, p21, and cyclin D1, which are associated with cellular senescence and tissue injury. mdpi.com

A study in a porcine model of ischemia/reperfusion-induced acute kidney injury, however, did not show a protective effect of danegaptide on kidney function over a two-week period. plos.org

Diabetic Retinopathy:

Preclinical models of diabetic retinopathy have indicated that danegaptide may protect against the vascular damage characteristic of this condition. medpath.combreye.com The proposed mechanism involves the stabilization of the retinal vasculature and protection against cell-cell uncoupling, capillary breakdown, and vascular leakage induced by high glucose levels. breye.comgolgineurosciences.commodernretina.com These promising preclinical findings have supported the progression of danegaptide into clinical trials for this indication. medpath.commodernretina.com

Glioma:

In vitro studies using C6 glioma cells have shown that danegaptide can reduce hemichannel-mediated dye uptake, suggesting a potential role in modulating glioma cell communication. mdpi.commedchemexpress.combiocompare.com

Table 1: Summary of Preclinical Findings for Danegaptide in Emerging Applications

Disease Model Key Findings Model System Reference
Chronic Kidney Disease Blocks hemichannel-mediated ATP release and dye uptake. Restores expression of junctional proteins. Inhibits secretion of inflammatory and fibrotic molecules. Human Proximal Tubule Epithelial Cells (in vitro) nih.govmdpi.com
Diabetic Retinopathy Protects against retinal capillary loss and vascular leakage. Animal Models medpath.combreye.com
Glioma Reduces hemichannel-mediated dye uptake. C6 Glioma Cells (in vitro) mdpi.commedchemexpress.combiocompare.com
Ischemic Stroke Increases astrocytic Cx43 coupling. Reduces infarct volume. Rodent Stroke Models researchgate.net

Structure Activity Relationship and Molecular Design of Danegaptide Hydrochloride

Identification of Key Structural Moieties Essential for Gap Junction Modulatory Activity

Danegaptide (B1669792) is a modified dipeptide, specifically (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid. drugbank.comnih.gov Its structure reveals several key moieties crucial for its biological activity:

Dipeptide Backbone: The core of danegaptide is a dipeptide structure, which provides a fundamental scaffold for the spatial arrangement of other functional groups. drugbank.comnih.gov This peptide nature is a legacy of its parent compounds, the antiarrhythmic peptides (AAPs). drugbank.com

Pyrrolidine (B122466) Ring: The constrained cyclic structure of the proline derivative introduces conformational rigidity. This rigidity is essential for presenting the other functional groups in an optimal orientation for interaction with the target, the connexin protein.

Benzamido Group: The benzamido group at the 4-position of the pyrrolidine ring is a critical pharmacophore. This aromatic moiety is involved in key binding interactions with the connexin channel.

Carboxylic Acid: The C-terminal carboxylic acid is another key polar group that can participate in ionic interactions and hydrogen bonding, further anchoring the molecule to its binding site.

Studies have shown that danegaptide enhances gap junction intercellular communication, and this activity is concentration-dependent. mdpi.com For instance, in cultured astrocytes, danegaptide was observed to increase dye coupling, a measure of gap junction functionality. mdpi.com

Comparative Analysis with Parent Compounds and Analogues (e.g., Rotigaptide)

Danegaptide was developed from a class of antiarrhythmic peptides, with rotigaptide (B1679578) being its direct parent compound. drugbank.comnih.gov Both molecules share the ability to enhance gap junction conductance and coupling, which is believed to be the basis for their antiarrhythmic effects. drugbank.comnih.gov

Rotigaptide, also a synthetic antiarrhythmic peptide analogue, has been shown to prevent metabolic stress-induced decreases in atrial conduction velocity. drugbank.com Danegaptide was designed to have similar characteristics but with improved properties, such as oral bioavailability. drugbank.commdpi.com

FeatureRotigaptideDanegaptide
Compound Type Synthetic antiarrhythmic peptide analogueModified dipeptide, second-generation gap junction modifier
Primary Mechanism Enhances gap junction conductance and couplingEnhances gap junction conductance and coupling
Key Effect Prevents stress-induced atrial conduction slowingPrevents postoperative and chronic atrial fibrillation in animal models
Development Goal Antiarrhythmic activityImproved oral bioavailability and antiarrhythmic efficacy

A comparative table of Rotigaptide and Danegaptide.

Research indicates that both rotigaptide and danegaptide can suppress the dephosphorylation of specific serine residues on Cx43 (such as Ser297 and Ser368) that occurs during ischemic conditions. nih.govresearchgate.net This action helps to maintain the open state of the gap junction channels. researchgate.net While both compounds have demonstrated efficacy in large-animal models for reducing infarct size, danegaptide was specifically developed as a more drug-like molecule. nih.govmdpi.com

Stereochemical Specificity and its Role in Biological Function

The biological activity of danegaptide is highly dependent on its specific stereochemistry. The molecule has two chiral centers, leading to the (2S,4R) configuration. nih.govfda.gov This precise three-dimensional arrangement of atoms is critical for its interaction with the connexin protein.

The absolute stereochemistry dictates the spatial orientation of the benzamido and carboxylic acid groups on the pyrrolidine ring. Any deviation from this specific configuration would likely result in a significant loss of biological activity, as the molecule would no longer fit optimally into its binding site on the connexin protein. This stereospecificity is a hallmark of many biologically active molecules that interact with chiral protein targets.

Advanced Research Methodologies and Experimental Techniques in Danegaptide Hydrochloride Studies

In Vitro Cellular Assays for Gap Junction and Hemichannel Function

In vitro assays form the cornerstone of research into Danegaptide (B1669792) Hydrochloride, providing a controlled environment to dissect its molecular mechanisms of action. These assays are pivotal in understanding how the compound modulates the function of gap junctions and hemichannels, which are essential for intercellular communication and cellular homeostasis.

Fluorescence Recovery After Photobleaching (FRAP) for Gap Junctional Permeability

Fluorescence Recovery After Photobleaching (FRAP) is a powerful microscopy-based technique used to assess the mobility of fluorescently labeled molecules within a cell and, by extension, the permeability of gap junctions connecting adjacent cells. Although direct, detailed FRAP studies exclusively focused on Danegaptide are not extensively published, the methodology is a standard and relevant technique for evaluating gap junction modulators. In principle, a fluorescent dye that can pass through gap junctions is introduced into a cell. A laser is then used to photobleach the dye in a specific region of an adjacent cell, and the rate at which fluorescence recovers in the bleached area is measured. This recovery is dependent on the passage of unbleached dye from the neighboring, non-bleached cells through functional gap junctions. A faster recovery rate would suggest enhanced gap junctional intercellular communication (GJIC).

A closely related and frequently utilized alternative for assessing GJIC in Danegaptide research is the scrape-loading dye transfer (SLDT) assay . nih.govnih.gov In this method, a confluent monolayer of cells is mechanically scraped in the presence of a gap junction-permeant fluorescent dye, such as Lucifer Yellow, and a gap junction-impermeant dye, like dextran (B179266) rhodamine. nih.gov The scrape creates a temporary opening in the cell membranes, allowing the dyes to enter the cells along the scrape line. The extent of the fluorescent dye's diffusion from the loaded cells to their neighbors through gap junctions is then visualized and quantified using fluorescence microscopy. nih.gov Studies have shown that treatment with Danegaptide can preserve or enhance GJIC in various cell types, as evidenced by the increased spread of Lucifer Yellow from the scrape line. nih.govmdpi.com

Cell TypeAssayKey Finding with DanegaptideReference
AstrocytesScrape-loading dye transferIncreased gap junctional coupling in a concentration-dependent manner. nih.gov
Retinal Rat Endothelial CellsScrape-loading dye transferPreserved gap junctional intercellular communication under high glucose stress. nih.gov
White AdipocytesLucifer Yellow SpreadEnhanced adipocyte coupling. mdpi.com

Dye Uptake Assays for Hemichannel Activity

Hemichannels, the precursors to gap junctions, can under certain pathological conditions open and release signaling molecules into the extracellular space. Dye uptake assays are a common method to assess hemichannel activity. These assays are based on the principle that open hemichannels allow the passage of small molecules, including fluorescent dyes like ethidium (B1194527) bromide or carboxyfluorescein, from the extracellular medium into the cytoplasm. nih.govnus.edu.sg

Research has demonstrated that Danegaptide can modulate hemichannel activity. In studies using human proximal tubule epithelial cells, Danegaptide was shown to negate the increase in carboxyfluorescein dye uptake induced by transforming growth factor-beta 1 (TGF-β1), a pro-fibrotic cytokine. nih.gov This suggests that Danegaptide can block or reduce the opening of hemichannels under injurious conditions. Interestingly, in other cell types like astrocytes under normal conditions, Danegaptide did not appear to affect basal hemichannel activity. nus.edu.sg

Cell Line/TypeInducer of Hemichannel OpeningDye UsedEffect of DanegaptideReference
Human Kidney 2 (HK2) cellsTGF-β1CarboxyfluoresceinSignificantly blunted dye uptake. nih.gov
Primary human Proximal Tubule Epithelial Cells (hPTECs)TGF-β1CarboxyfluoresceinNegated dye uptake. nih.gov
C6 Glioma CellsNot specifiedNot specifiedDose-dependently reduced dye uptake. nih.gov
AstrocytesDivalent cation-free solutionEthidiumNo effect on hemichannel activity. nus.edu.sg

Electrophysiological Recording Techniques (e.g., Dual Patch-Clamp)

Dual patch-clamp electrophysiology is the gold standard for directly measuring the conductance of gap junction channels between two adjacent cells. This technique involves attaching two microelectrodes to the membranes of a pair of coupled cells. A voltage step is applied to one cell, and the resulting current that flows into the second cell through the gap junctions is measured. This allows for a precise quantification of the junctional conductance (Gj).

While specific studies detailing the use of dual patch-clamp to directly measure the effects of Danegaptide on Gj are not prevalent in the public domain, research on related gap junction modulators like rotigaptide (B1679578) has utilized this technique. nih.govresearchgate.net Furthermore, studies on connexin 43 (Cx43), a primary target of Danegaptide, have employed paired-patch electrophysiology to demonstrate that increased Cx43 expression can paradoxically lead to diminished gap-junction intercellular coupling. nih.gov This highlights the importance of such functional measurements in understanding the complex regulation of gap junctions. Given that Danegaptide is designed to enhance gap junction conductance, dual patch-clamp would be the definitive method to quantify this effect at the single-channel level. ahajournals.org

Assessment of Cellular Viability, Apoptosis, and Proliferation Markers

To ensure that the observed effects of Danegaptide on gap junctions and hemichannels are not due to cytotoxicity, and to understand its potential protective effects, various assays are used to assess cellular health.

Cell Viability Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, crystal violet staining, and lactate (B86563) dehydrogenase (LDH) release assays are commonly used. nih.gov Studies have shown that Danegaptide, at concentrations effective for modulating gap junctions, does not negatively impact the viability of cells such as human kidney 2 (HK2) cells. nih.gov

Apoptosis Markers: The effect of Danegaptide on programmed cell death is often investigated by measuring the expression of key apoptosis-related proteins. For instance, in models of diabetic retinopathy, Danegaptide has been shown to decrease high glucose-induced apoptosis in retinal endothelial cells. mdpi.com

Proliferation and Injury Markers: Western blotting is a standard technique used to measure the protein levels of various markers associated with cellular proliferation, injury, and fibrosis. In human proximal tubule epithelial cells, Danegaptide has been found to partially restore the expression of cell cycle inhibitors and markers of epithelial integrity, such as E-cadherin, which are often dysregulated under injurious conditions. nih.govnih.gov It also modulated the expression of fibrotic markers like collagen-I and fibronectin. mdpi.com

Cell TypeConditionMarker(s) AssessedEffect of DanegaptideReference
Human Kidney 2 (HK2) cellsNormalCell Viability (MTT, Crystal Violet, LDH)No effect on viability. nih.gov
Primary human Proximal Tubule Epithelial Cells (hPTECs)TGF-β1 treatmentE-cadherin, N-cadherin, Vimentin (B1176767), Claudin-2, ZO-1Partially restored expression towards control levels. nih.gov
Primary rat Retinal Endothelial CellsHigh glucoseApoptosis, Cell PermeabilityDecreased apoptosis and reduced cell monolayer permeability. mdpi.com

In Vivo Animal Model Systems

In vivo animal models are indispensable for evaluating the physiological relevance of the in vitro findings and for assessing the potential of Danegaptide in a complex biological system.

Rodent Models (e.g., Mice, Rats) for Organ-Specific Injury Models

Rodent models, particularly mice and rats, are widely used to study the effects of Danegaptide in various organ-specific injury models. These models allow researchers to investigate the compound's impact on disease progression and tissue damage in a living organism.

Ischemic Reperfusion Injury: In a mouse model of ischemic stroke (transient middle cerebral artery occlusion), administration of Danegaptide was shown to significantly reduce the infarct volume. nus.edu.sgresearchgate.net This neuroprotective effect is linked to its ability to enhance astrocytic gap junctional coupling. nus.edu.sg

Chemically-Induced Arrhythmia: In a mouse model where arrhythmias are induced by CaCl2, oral administration of Danegaptide significantly prolonged the time to conduction block, demonstrating its antiarrhythmic potential.

Metabolic Disease Models: In a transgenic mouse model overexpressing Cx43 in adipose tissue, Danegaptide was shown to enhance the metabolic efficacy of other pharmacological agents, suggesting a role in priming adipose tissue for therapeutic intervention. mdpi.com

Diabetic Complications: In rat models of diabetic retinopathy, Danegaptide has been investigated for its protective effects against retinal vascular cell death. mdpi.com

These in vivo studies are crucial for understanding the integrated physiological response to Danegaptide and for providing a preclinical basis for its potential therapeutic applications.

Larger Animal Models (e.g., Pigs, Dogs) for Complex Pathophysiological Studies

The translation of preclinical findings to clinical applications necessitates the use of larger animal models whose anatomy and physiology more closely resemble that of humans. cardiologyattikon.gr In Danegaptide Hydrochloride research, pigs and dogs have been instrumental in studying complex pathophysiological conditions, particularly in cardiology and nephrology.

Pigs are frequently used in studies of ischemia/reperfusion (I/R) injury. For instance, a porcine model of renal I/R injury was developed to investigate the potential protective effects of Danegaptide. plos.org This model involves the surgical clamping of a renal artery for a defined period, followed by reperfusion, allowing for the examination of outcomes like glomerular filtration rate (GFR) and markers of kidney injury. plos.org In another study, Danegaptide was shown to reduce myocardial infarct size in pigs when administered at reperfusion. immunomart.com The advantages of porcine models include similarities in heart size, cardiac hemodynamics, and the end-artery nature of renal blood supply, which is relevant for translational research. cardiologyattikon.grplos.org

Dog models have been crucial for investigating Danegaptide's antiarrhythmic properties. Open-chest beagle models have been used to study its effects in the context of ischemia/reperfusion-induced arrhythmogenesis. ahajournals.org Furthermore, Danegaptide has been evaluated in canine models of atrial fibrillation (AF), where it demonstrated an ability to reduce AF duration and burden. ncats.iomdpi.com These large animal models allow for more complex surgical procedures and the evaluation of electrophysiological parameters that are difficult to assess in smaller rodents. cardiologyattikon.grnih.gov

Induction Methods for Disease-Specific Phenotypes (e.g., Streptozotocin-Induced Diabetes, Ischemia/Reperfusion Protocols)

To study the efficacy of this compound in specific disease contexts, researchers employ various methods to induce disease-specific phenotypes in animal models.

Ischemia/Reperfusion (I/R) Protocols: I/R injury is a common model for studying conditions like myocardial infarction and stroke. Protocols vary depending on the target organ and animal model.

Myocardial I/R: In large animals like pigs and dogs, this often involves surgically occluding a coronary artery (e.g., the left anterior descending artery) for a set duration, followed by the release of the occlusion to allow reperfusion. nih.govresearchgate.net

Renal I/R: In a porcine model, unilateral renal I/R injury was induced by clamping the left renal artery for two hours before reperfusion. plos.org

Cerebral I/R: In rodent models, brain ischemia is commonly induced by transient middle cerebral artery occlusion (tMCAO), which involves blocking the artery for a period (e.g., 50 minutes) before allowing blood flow to resume. nih.govgoogle.com

Streptozotocin-Induced Diabetes: To create animal models of diabetes, particularly for studying complications like diabetic retinopathy, the chemical Streptozotocin (STZ) is widely used. nih.gov STZ is a diabetogenic agent that is toxic to the insulin-producing beta cells of the pancreas. nih.gov In a rat model used to test Danegaptide, diabetes was induced via STZ administration. The diabetic phenotype was confirmed by measuring blood glucose levels, with rats exhibiting levels above 350 mg/dL considered diabetic. mdpi.com This method allows researchers to investigate the effects of therapeutic agents on the pathological changes associated with diabetes, such as retinal vascular cell death. mdpi.com

Advanced Analytical and Imaging Techniques

The study of this compound's mechanisms of action relies on a suite of advanced analytical and imaging techniques to probe its effects at the molecular and tissue levels.

Quantitative Proteomics and Gene Expression Analysis (e.g., Connexin Expression)

Quantitative analysis of proteins and genes provides insight into the molecular pathways modulated by Danegaptide. Techniques like quantitative real-time polymerase chain reaction (qRT-PCR) and immunoblotting are used to measure changes in mRNA and protein expression, respectively. mdpi.com

In studies using human proximal tubule epithelial cells, a proteome profiler array was employed to screen the expression and secretion of 125 inflammatory and profibrotic cytokines following treatment with a pro-fibrotic agent with and without Danegaptide. mdpi.commdpi.com The results showed that Danegaptide could inhibit changes in the expression of key cytokines, chemokines, and growth factors. mdpi.com For example, Danegaptide significantly attenuated the induced expression of extracellular matrix proteins like Collagen I and Fibronectin. mdpi.com

Interestingly, while Danegaptide is known to modulate gap junctions, some studies have shown it does not necessarily alter the total protein expression of Connexin 43 (Cx43), the primary gap junction protein. nih.gov Western blot analysis in astrocytes indicated no marked changes in Cx43 protein levels after Danegaptide exposure. nih.gov This suggests its mechanism may involve modulating the function or phosphorylation state of existing connexin channels rather than upregulating their production. nih.govrsc.org In contrast, studies on diabetic models have shown that the disease state itself can alter connexin expression, with Cx43 being downregulated in astrocytes in the early stages of diabetes. nih.gov

Table 1: Effect of Danegaptide on Protein Expression in TGFβ1-Treated Human Kidney Cells Data sourced from a study on human proximal tubule epithelial cells. mdpi.com

Protein AnalyteEffect of TGFβ1 Alone (% of Control)Effect of TGFβ1 + Danegaptide (% of Control)Functional Class
Collagen I334.6%180.7%Extracellular Matrix
Fibronectin301.7%161.3%Extracellular Matrix
E-cadherin33.3%89.0%Adherens Junction
Vimentin212.9%147.3%Mesenchymal Marker
p21221.8%142.2%Cell Cycle Inhibitor

Mass Spectrometry Imaging for Tissue Distribution and Pharmacodynamics

Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that visualizes the spatial distribution of molecules directly in tissue sections. mdpi.com This method combines the molecular specificity of mass spectrometry with the spatial information of microscopy, making it ideal for pharmacodynamic studies.

In Danegaptide research, Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) has been used to determine the compound's distribution in the brain following ischemic injury in mice. nih.govgoogle.com By analyzing thin coronal brain sections, researchers were able to detect the presence of Danegaptide within the tissue one hour after reperfusion. nih.govgoogle.com The resulting ion images showed a clear signal for Danegaptide distributed throughout the brain tissue of treated animals compared to saline-injected controls, confirming that the dipeptide successfully crosses the blood-brain barrier even under ischemic conditions. nih.gov

Immunofluorescence and Histological Assessments of Tissue Pathology

Histological and immunofluorescence techniques are fundamental for assessing tissue-level changes and the localization of specific proteins in response to disease and treatment.

Histological Staining: This involves using chemical stains to visualize tissue architecture and pathology.

Masson's Trichrome: This stain is used to assess the degree of interstitial fibrosis by staining collagen fibers blue or green, allowing for quantitative analysis of fibrotic tissue area. ncats.io It has been used in canine models of atrial fibrillation to evaluate cardiac tissue. ncats.io

Thionin Staining: In studies of cerebral ischemia, thionin is used to stain neurons, allowing for the clear visualization and quantification of the infarct volume, where neuronal loss has occurred. nih.gov

Immunofluorescence: This technique uses fluorescently labeled antibodies to detect the location of specific proteins within a cell or tissue section. General procedures involve fixing the tissue, embedding it (e.g., in O.C.T. compound), creating thin sections (cryosectioning), and then applying antibodies to visualize the target protein. In the context of connexin research, immunofluorescence can reveal changes in the localization and organization of Cx43 gap junction plaques at the cell membrane.

Specialized Tissue Preparation: In studies of diabetic retinopathy, a technique known as retinal trypsin digestion is used. mdpi.com This method isolates the retinal vasculature, allowing for detailed examination and quantification of vascular pathologies, such as the loss of pericytes and the formation of acellular capillaries. mdpi.com

Table 2: Summary of Histological Techniques in Danegaptide-Related Research

TechniquePurposeTypical Application/ModelReference
Masson's TrichromeQuantify interstitial fibrosis (collagen deposition)Canine cardiac tissue (Atrial Fibrillation) ncats.io
Thionin StainingMeasure infarct volume after neuronal lossMouse brain tissue (Ischemia/Reperfusion) nih.gov
Retinal Trypsin DigestAssess retinal vascular pathology (e.g., acellular capillaries)Rat retina (Streptozotocin-Induced Diabetes) mdpi.com
ImmunofluorescenceVisualize localization of specific proteins (e.g., Cx43)General cell and tissue analysis

Current Research Challenges and Future Directions in Danegaptide Hydrochloride Research

Comprehensive Elucidation of Multifaceted Molecular Mechanisms

A primary challenge in the field is the complete understanding of danegaptide's multifaceted molecular mechanisms. While it is known to primarily target connexin 43 (Cx43) and enhance gap junction intercellular communication (GJIC), the precise nature of this interaction and its downstream consequences are not fully elucidated. pharmaceutical-technology.comdrugbank.com Danegaptide (B1669792), a modified dipeptide, is believed to prevent the uncoupling of gap junctions under pathological conditions, thereby preserving cellular communication and homeostasis. drugbank.comnih.gov However, its effects may extend beyond simply modulating gap junction conductance.

Research suggests that danegaptide's mechanism of action is similar to its parent compound, rotigaptide (B1679578), which enhances gap junction conductance and the passage of small molecules and ions between cells. nih.govdrugbank.com Some studies indicate that danegaptide may also influence hemichannel activity, which are the precursors to gap junctions and can have independent signaling roles. nih.govmdpi.com The differential effects of danegaptide on gap junctions versus hemichannels, and how this varies in different cell types and disease states, remains an active area of investigation. nih.gov Furthermore, there is evidence to suggest that danegaptide's effects might be independent of mitochondrial Cx43 in certain cardiac cells, hinting at other potential molecular targets or pathways. mdpi.com A comprehensive understanding of these intricate mechanisms is crucial for optimizing its therapeutic potential and identifying new applications.

Addressing Variability and Tissue-Specific Responses in Preclinical Models

Preclinical studies have demonstrated the potential of danegaptide in a range of conditions, including cardiac arrhythmias, ischemic stroke, and diabetic retinopathy. nih.govnih.govprnewswire.com However, a significant challenge lies in the variability and tissue-specific responses observed in these models. The expression and function of connexins, particularly Cx43, can differ substantially between tissues and even within different cell types of the same organ. mdpi.com This heterogeneity can lead to varied responses to danegaptide treatment.

For instance, in a mouse model of ischemic stroke, danegaptide was shown to be neuroprotective by enhancing astrocytic Cx43 gap junctional coupling. nih.govresearchgate.net Conversely, in a clinical trial for ST-segment elevation myocardial infarction (STEMI), danegaptide did not show a significant improvement in myocardial salvage. fiercebiotech.comresearchgate.net These discrepancies highlight the complexity of translating findings from one disease model to another and underscore the need for a deeper understanding of the tissue-specific context of danegaptide's action. Factors such as the specific pathological state, the local microenvironment, and the interplay with other signaling pathways likely contribute to these variable outcomes. frontiersin.org

Development of Novel Research Paradigms for Gap Junction Pharmacomodulation

The traditional approach to studying gap junction pharmacology has often focused on the direct modulation of channel conductance. However, the complexities of connexin biology demand more sophisticated research paradigms. nih.gov Future research should move beyond simple measurements of dye transfer or electrical coupling to explore the dynamic regulation of gap junctions and their integration into larger cellular communication networks.

Novel research approaches could include the use of advanced imaging techniques to visualize gap junction dynamics in real-time within living tissues. nih.gov The development of more specific pharmacological tools to dissect the roles of different connexin isoforms and their distinct channel and non-channel functions is also critical. nih.gov Furthermore, understanding the "gap junction network," which includes the proteins that interact with and modulate connexins, will provide a more holistic view of how danegaptide exerts its effects. nih.gov This will require interdisciplinary approaches that combine pharmacology, cell biology, and computational modeling.

Exploration of Danegaptide Hydrochloride's Potential in Other Connexin-Associated Pathologies

The role of connexins in a wide array of pathologies suggests that the therapeutic potential of danegaptide may extend beyond its current areas of investigation. nih.gov Aberrant gap junction function has been implicated in conditions such as chronic kidney disease, neuroinflammatory disorders, and certain cancers. mdpi.comnih.gov

For example, a study on human proximal tubule epithelial cells demonstrated that danegaptide could negate damage induced by TGF-β1, a key driver of fibrosis in chronic kidney disease. mdpi.comnih.gov The compound was found to block hemichannel-mediated ATP release and protect against changes associated with tubular injury. mdpi.comnih.gov Similarly, the known involvement of connexins in the neurovascular unit and in inflammatory processes suggests that danegaptide could have therapeutic value in neurological and inflammatory diseases. mdpi.comnih.gov Future research should systematically explore these and other connexin-associated pathologies to identify new therapeutic opportunities for danegaptide.

Integration of Systems Biology Approaches to Understand Network Effects

To fully grasp the impact of danegaptide, it is essential to move from a single-target perspective to a systems-level understanding of its effects. The modulation of gap junctions by danegaptide can have far-reaching consequences on cellular networks, influencing everything from electrical synchrony in the heart to metabolic cooperation in the retina. drugbank.comprnewswire.com

Systems biology approaches, which integrate experimental data with computational modeling, can help to unravel these complex network effects. nih.gov By creating models of cellular communication that incorporate the dynamic regulation of gap junctions, researchers can simulate the effects of danegaptide under different physiological and pathological conditions. This can help to predict treatment outcomes, identify potential off-target effects, and guide the design of more effective therapeutic strategies. The integration of -omics data (genomics, proteomics, metabolomics) with functional studies of gap junction communication will be crucial for building these comprehensive models.

Q & A

Q. What experimental approaches are used to investigate Danegaptide Hydrochloride’s mechanism of action as a gap junction modifier?

this compound modulates cardiac gap junctions, primarily through electrophysiological assays (e.g., patch-clamp techniques) to measure changes in intercellular conductance. Molecular assays, such as Western blotting or immunofluorescence, are employed to quantify connexin protein expression (e.g., Cx43) in cardiac tissues. In vitro models using cardiomyocyte cultures or isolated heart preparations (e.g., Langendorff perfusion) validate its antiarrhythmic effects by observing synchronized electrical activity .

Q. What are standard assays for evaluating this compound’s antiarrhythmic efficacy in preclinical models?

  • In vitro: High-throughput screening via calcium flux assays or optical mapping in cardiomyocyte monolayers to detect action potential propagation.
  • In vivo: Induction of atrial fibrillation (AF) in animal models (e.g., canine sterile pericarditis or acetylcholine-infusion models) with electrocardiogram (ECG) monitoring. Metrics include AF duration, conduction velocity, and refractory period adjustments .

Q. How should researchers assess the purity and stability of this compound in experimental settings?

Analytical methods include:

  • HPLC and Mass Spectrometry (MS): To verify ≥95% purity and detect impurities (e.g., degradation products).
  • Stability testing: Store lyophilized powder at -80°C under inert atmosphere; reconstituted solutions in DMSO or water should be aliquoted and used within 3–6 months to prevent hydrolysis. Monitor solubility (55 mg/mL in DMSO; 50 mg/mL in water) and avoid repeated freeze-thaw cycles .

Q. What storage and handling protocols ensure this compound’s bioactivity?

  • Storage: Lyophilized powder at -80°C in airtight, light-protected vials.
  • Reconstitution: Use anhydrous DMSO or deionized water (pH-adjusted to 7.4) to minimize aggregation.
  • Handling: Perform under nitrogen atmosphere to prevent oxidation. Validate post-reconstitution activity via dose-response curves in functional assays .

Advanced Research Questions

Q. How can researchers optimize in vivo models to evaluate this compound’s long-term efficacy and safety?

  • Species selection: Use large animals (e.g., dogs or pigs) with physiological similarities to humans in cardiac electrophysiology.
  • Dosage regimens: Employ pharmacokinetic (PK) studies to determine optimal plasma concentrations (e.g., 152.55 mM in aqueous solutions).
  • Endpoints: Monitor chronic outcomes (e.g., 6–12 months) via echocardiography, histopathology, and biomarkers (e.g., troponin for cardiac injury) .

Q. How to resolve contradictions in efficacy data across different arrhythmia models?

  • Model-specific factors: Compare AF induction methods (e.g., pacing vs. chemical induction) and species-specific connexin expression profiles.
  • Dosage adjustments: Conduct PK/PD modeling to align exposure levels with therapeutic windows.
  • Statistical reconciliation: Use multivariate regression to account for variables like age, comorbidities, and baseline electrophysiological parameters .

Q. What methodologies are recommended for studying this compound in combination therapies?

  • Synergy screening: Use checkerboard assays or isobolographic analysis to identify additive/synergistic effects with sodium channel blockers (e.g., flecainide) or beta-blockers.
  • Experimental design: Implement factorial ANOVA to isolate interaction effects. Validate in ex vivo arrhythmia models (e.g., human-induced pluripotent stem cell-derived cardiomyocytes) .

Q. How to address translational challenges in bridging preclinical findings to clinical trials?

  • Species extrapolation: Compare connexin isoform expression (e.g., Cx40/Cx43 ratios) between animal models and human atrial tissue.
  • Clinical trial design: Incorporate adaptive dosing and biomarkers (e.g., ECG-based AF burden) in Phase II trials. Reference QUAZAR AML-001 trial methodologies for survival endpoint stratification .

Q. What analytical strategies ensure batch-to-batch consistency in research-grade this compound?

  • Quality control (QC): Mandate peptide content analysis via amino acid analysis (AAA) and ion-exchange chromatography.
  • Impurity profiling: Use LC-MS/MS to quantify residual trifluoroacetic acid (TFA) or oxidation byproducts.
  • Bioactivity validation: Standardize functional assays (e.g., gap junction intercellular communication assays) across batches .

Q. What are best practices for chronic toxicity assessment in long-term studies?

  • Longitudinal monitoring: Track organ-specific toxicity via serum biomarkers (e.g., creatinine for renal function) and histopathology.
  • Dose escalation: Apply the Maximum Tolerated Dose (MTD) paradigm with recovery phases to assess reversibility.
  • Data interpretation: Use Kaplan-Meier survival analysis and Cox proportional hazards models to correlate dosing with adverse events .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.